molecular formula C24H32F3N5O2 B12428659 Cdk7/9-IN-1

Cdk7/9-IN-1

货号: B12428659
分子量: 479.5 g/mol
InChI 键: NLPHXSGNLCQYEN-LJQANCHMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cdk7/9-IN-1 is a small-molecule inhibitor that targets cyclin-dependent kinases 7 and 9. Cyclin-dependent kinases are crucial regulators of the cell cycle and transcription. Inhibiting these kinases can disrupt the proliferation of cancer cells, making this compound a promising candidate for cancer therapy .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cdk7/9-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary, but generally involve the use of organic solvents, catalysts, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent product quality, and implementing purification techniques such as crystallization or chromatography .

化学反应分析

Types of Reactions

Cdk7/9-IN-1 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy or reduce side effects .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific modifications being made to this compound. These products can include derivatives with improved pharmacokinetic properties or increased potency against target kinases .

相似化合物的比较

Similar Compounds

Uniqueness

Cdk7/9-IN-1 is unique in its dual inhibition of both cyclin-dependent kinase 7 and cyclin-dependent kinase 9, providing a broader spectrum of activity compared to inhibitors that target only one kinase. This dual inhibition can potentially lead to more effective disruption of cancer cell proliferation and survival .

属性

分子式

C24H32F3N5O2

分子量

479.5 g/mol

IUPAC 名称

1-[(2R)-2-[[4-[[3-propan-2-yl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]amino]piperidin-1-yl]methyl]morpholin-4-yl]prop-2-en-1-one

InChI

InChI=1S/C24H32F3N5O2/c1-4-22(33)31-9-10-34-19(15-31)14-30-7-5-18(6-8-30)29-20-11-17(24(25,26)27)13-32-21(16(2)3)12-28-23(20)32/h4,11-13,16,18-19,29H,1,5-10,14-15H2,2-3H3/t19-/m1/s1

InChI 键

NLPHXSGNLCQYEN-LJQANCHMSA-N

手性 SMILES

CC(C)C1=CN=C2N1C=C(C=C2NC3CCN(CC3)C[C@@H]4CN(CCO4)C(=O)C=C)C(F)(F)F

规范 SMILES

CC(C)C1=CN=C2N1C=C(C=C2NC3CCN(CC3)CC4CN(CCO4)C(=O)C=C)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。